molecular formula C15H12Cl4N2 B14272544 Diazene, (1-chloro-1-methyl-2-phenylethyl)(2,4,6-trichlorophenyl)- CAS No. 156636-82-7

Diazene, (1-chloro-1-methyl-2-phenylethyl)(2,4,6-trichlorophenyl)-

Cat. No.: B14272544
CAS No.: 156636-82-7
M. Wt: 362.1 g/mol
InChI Key: IAQYVEVZMDUYAF-UHFFFAOYSA-N
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Description

Diazene, (1-chloro-1-methyl-2-phenylethyl)(2,4,6-trichlorophenyl)-, is a complex organic compound with the molecular formula C15H12Cl4N2 It is characterized by the presence of a diazene group (N=N) bonded to a chlorinated phenyl ring and a chlorinated methyl-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diazene, (1-chloro-1-methyl-2-phenylethyl)(2,4,6-trichlorophenyl)-, typically involves multiple steps:

    Formation of the Diazene Group: The initial step involves the formation of the diazene group through the reaction of hydrazine with an appropriate chlorinated aromatic compound under controlled conditions.

    Substitution Reactions: The chlorinated phenyl ring is introduced through a series of substitution reactions, where chlorine atoms are strategically added to the aromatic ring.

    Coupling Reactions: The final step involves coupling the chlorinated phenyl ring with the chlorinated methyl-phenylethyl group, often using a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Diazene, (1-chloro-1-methyl-2-phenylethyl)(2,4,6-trichlorophenyl)-, undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the diazene group to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorinated phenyl rings can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diazene, (1-chloro-1-methyl-2-phenylethyl)(2,4,6-trichlorophenyl)-, has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Diazene, (1-chloro-1-methyl-2-phenylethyl)(2,4,6-trichlorophenyl)-, exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diazene group can participate in redox reactions, altering the oxidative state of biological molecules. The chlorinated phenyl rings may interact with hydrophobic pockets in proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Diazene, (1-chloro-1-methyl-2-phenylethyl)(2,4-dichlorophenyl)-
  • Diazene, (1-chloro-1-methyl-2-phenylethyl)(2,6-dichlorophenyl)-

Uniqueness

Diazene, (1-chloro-1-methyl-2-phenylethyl)(2,4,6-trichlorophenyl)-, is unique due to the specific arrangement of chlorine atoms on the phenyl rings, which can influence its reactivity and interactions with other molecules. This compound’s distinct structure allows for unique applications and properties compared to its analogs.

This detailed overview provides a comprehensive understanding of Diazene, (1-chloro-1-methyl-2-phenylethyl)(2,4,6-trichlorophenyl)-, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

156636-82-7

Molecular Formula

C15H12Cl4N2

Molecular Weight

362.1 g/mol

IUPAC Name

(2-chloro-1-phenylpropan-2-yl)-(2,4,6-trichlorophenyl)diazene

InChI

InChI=1S/C15H12Cl4N2/c1-15(19,9-10-5-3-2-4-6-10)21-20-14-12(17)7-11(16)8-13(14)18/h2-8H,9H2,1H3

InChI Key

IAQYVEVZMDUYAF-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)(N=NC2=C(C=C(C=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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